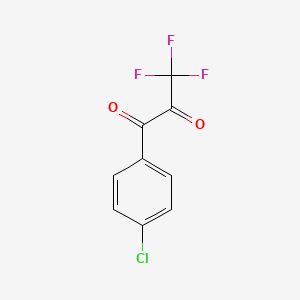
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in its overall structure and properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a chlorophenyl group and exhibits different chemical and biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
生物活性
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione (CAS: 111269-62-6) is an organic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group and a chlorophenyl moiety, which contribute to its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C₉H₄ClF₃O₂
- Molecular Weight : 236.58 g/mol
- Appearance : Typically a white to light yellow solid
- Melting Point : 120 °C
- Boiling Point : Approximately 229.8 °C .
Solubility
This compound exhibits good solubility in various organic solvents, which is advantageous for its application in biological assays and synthesis processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy may be linked to the disruption of bacterial cell membranes .
Case Studies and Research Findings
- Anticancer Properties : A study evaluating the anticancer potential of various trifluoromethyl-containing compounds highlighted that this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .
- Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits promising biological activities, it also poses risks of cytotoxicity at higher concentrations. Safety assessments are critical for determining therapeutic windows .
Data Table: Biological Activity Summary
特性
分子式 |
C9H4ClF3O2 |
|---|---|
分子量 |
236.57 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione |
InChI |
InChI=1S/C9H4ClF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H |
InChIキー |
SYVFPWUIENKHKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















